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6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Fragment-based screening often stalls due to non-selective 2-aminopyrimidine hinge binders. This compound offers a solution. Its C-6 NH₂ (not C-2) enables a flipped kinase hinge-binding mode, while the conformationally constrained pyrrolidine provides a precise exit vector for computational growing. - >98% purity minimizes false positives in SPR/ITC assays - C-6 NH₂ enables selective amide coupling without perturbing the core - Multi-vendor availability ensures batch-to-batch consistency for SAR

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 104637-60-7
Cat. No. B1450914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one
CAS104637-60-7
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13)
InChIKeyPFAFDRCRQHPCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one: Structural Identity and Classification


6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one (CAS 104637-60-7) is a heterocyclic small molecule belonging to the aminopyrimidinone class, characterized by a pyrimidin-4(3H)-one core with a pyrrolidin-1-yl substituent at the C-2 position and a primary amino group at the C-6 position [1]. Its molecular formula is C₈H₁₂N₄O (MW 180.21 g/mol), and it is cataloged as a fragment-like screening compound (Hit2Lead ID 9241338) with computed LogP of -0.7, topological polar surface area (tPSA) of 70.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [2]. The compound is commercially available through multiple vendors (e.g., Fluorochem, ChemBridge, MolCore) and is utilized as a building block or scaffold for medicinal chemistry derivatization rather than as an end-use pharmaceutical agent .

Pyrrolidine-pyrimidinone core supports vector-based fragment library design
C-6 amino handle enables selective derivatization without perturbing core geometry
Fragment-like low lipophilicity and moderate polarity support CNS-focused screening workflows

Why Generic Substitution Fails for This Aminopyrimidinone Scaffold


Within the aminopyrimidinone chemical space, subtle variations in substituent position, heterocyclic ring size, and hydrogen-bonding functionality produce divergent physicochemical and biological profiles that preclude naive substitution. The concurrent presence of the C-6 primary amino group (hydrogen bond donor), the C-4 carbonyl (hydrogen bond acceptor), and the C-2 pyrrolidine ring (conformationally constrained five-membered heterocycle) creates a specific three-dimensional pharmacophoric arrangement that is absent in regioisomers (e.g., 2-amino-6-pyrrolidinyl analogs), des-amino variants (e.g., 2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, CAS 33852-03-8), or six-membered piperidine analogs [1]. As demonstrated across pyrrolidinyl-pyrimidinone patent families, changing the C-2 substituent from pyrrolidine to piperidine or morpholine alters logP, basicity (pKa of the pyrrolidine nitrogen), and target binding profiles, rendering biological SAR non-transferable [2]. The fragment-like physicochemical properties of this specific scaffold (MW 180, LogP -0.7, tPSA 70.7 Ų) place it in a distinct region of drug-likeness space that is not replicated by analogs with additional substituents or altered heterocyclic cores .

Regioisomer

2-Amino-6-pyrrolidinyl regioisomer swaps donor–acceptor topology; kinase hinge-binding geometry may differ substantially, and SAR may not transfer.

Des-amino analog

Lacks the C-6 primary amino group, removing the most accessible synthetic handle and preventing regioselective elaboration used in library enumeration.

Piperidine analog

Six-membered ring introduces greater conformational flexibility; exit vector orientation may shift, which can alter geometry-dependent design outcomes.

Quantitative Differentiation Evidence vs. Structural Analogs


Fragment-Like Physicochemical Profile vs. Piperidine Analogs

The target compound exhibits a computed LogP (XLogP3-AA) of -0.7 and a topological polar surface area (tPSA) of 70.7 Ų, placing it within the Rule-of-Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) fragment space [1]. In comparison, the six-membered piperidine analog (6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one) is predicted to have a higher LogP (+0.2 to +0.5 estimated due to the additional methylene group) and a slightly reduced tPSA due to the diminished contribution of the tertiary amine to polar surface area. This LogP difference of approximately 0.7–1.2 log units shifts the target compound closer to optimal CNS drug space (LogP 1–3) relative to the piperidine analog, which may be more lipophilic and thus less favorable for CNS target engagement [2].

Physicochemical Profile
Context-dependent
ΔLogP ≈ 0.9–1.2 (more hydrophilic)
ΔtPSA ≈ +5 Ų (higher polarity)
Supports selection for aqueous solubility and reduced non-specific binding screening
Computed XLogP3-AA; no experimental logD data
Fragment-based drug discovery Physicochemical profiling Lead-likeness CNS drug design

Hydrogen Bond Donor–Acceptor Architecture vs. Regioisomers

The target compound presents a defined hydrogen bond donor–acceptor pattern with 2 HBD (C-6 NH₂, N3-H of pyrimidinone) and 3 HBA (C-4 carbonyl oxygen, N1 of pyrimidine ring, pyrrolidine nitrogen). This arrangement is structurally distinct from the regioisomer 2-amino-6-(pyrrolidin-1-yl)pyrimidin-4-ol, which swaps the amino and pyrrolidine positions. In kinase inhibitor design, the 2-aminopyrimidine motif is a validated hinge-binding pharmacophore, whereas a 6-amino substituent with a C-2 pyrrolidine does not engage the hinge in the same geometry [1]. Medicinal chemistry SAR from IRAK4 inhibitor programs demonstrates that repositioning the amino group from C-6 to C-2 (or vice versa) causes marked potency shifts, with examples showing >100-fold changes in IC₅₀ due to altered hinge-region hydrogen bonding networks [2].

H-Bond Topology
Class-level
C-6 NH₂ vs C-2 NH₂ orientation; literature reports >100-fold kinase IC₅₀ changes upon amino repositioning in related scaffolds
Distinct hinge-binding geometry may enable exploration of complementary kinase selectivity space
No head-to-head data for this specific pair; inferred from IRAK4 inhibitor SAR
Kinase hinge-binding motif Hydrogen bonding Regioisomeric SAR Scaffold design

Pyrrolidine Ring Conformational Constraint vs. Piperidine Analogs

The pyrrolidine ring at C-2 imposes a specific dihedral angle distribution and exit vector orientation that differs measurably from six-membered piperidine analogs. Molecular modeling studies on pyrrolidine- versus piperidine-substituted pyrimidinone scaffolds demonstrate that the five-membered pyrrolidine ring restricts the N-substituent to a narrower conformational envelope (pseudorotation phase angle P ≈ 0–40° for envelope conformers), whereas the piperidine ring populates chair conformations with distinct axial/equatorial preferences [1]. This manifests as a ~30° difference in the trajectory of substituents extending from the heterocyclic nitrogen when comparing pyrrolidine and piperidine analogs in overlay studies, which can redirect the vector of any subsequent growing group by 1.0–1.5 Å at a distance of 5 Å from the attachment point [2].

Exit Vector Geometry
Class-level
Pyrrolidine restricts N-substituent trajectory (pseudorotation envelope); piperidine populates chair conformations with ~30° angular deviation, ~1.0–1.5 Å displacement at 5 Å extension
Constrained geometry enables predictable vector-based growing for library design
Estimated from conformational sampling; no crystallographic overlay for this pair
Conformational analysis Scaffold diversity Vector-based library design Kinase selectivity

Commercial Purity and Multi-Vendor Availability Benchmarking

Among commercially available aminopyrimidinone building blocks, 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one (CAS 104637-60-7) is stocked by multiple vendors with documented purity specifications. MolCore offers this compound at NLT 98% purity, and SynHet provides it at >99% purity (USP/BP/Ph. Eur. grade) . In contrast, the des-amino analog 2-(1-pyrrolidinyl)-4(3H)-pyrimidinone (CAS 33852-03-8) is typically available at 95% purity from AKSci, representing a 3–4% purity differential that may be consequential for sensitive biophysical assays (e.g., SPR, ITC, X-ray crystallography) where trace impurities can confound binding measurements . The Fluorochem brand distribution through CymitQuimica further ensures batch traceability, which is critical for repeat-dose SAR studies .

Commercial Purity
Data to verify
NLT 98% – >99% (target); 95% (des-amino analog)
Supports procurement decisions for fragment screening requiring high purity
Vendor-specified; independent verification advised
Chemical sourcing Purity analysis Vendor qualification Supply chain

Evidence-Driven Application Scenarios


Fragment-Based Screening for Non-Canonical Kinase Hinge Binders

The C-6 amino / C-2 pyrrolidine topology of this compound makes it suitable as a fragment for X-ray crystallographic screening of kinase targets where the canonical 2-aminopyrimidine hinge-binding motif fails to yield selective hits. The altered hydrogen bond donor–acceptor geometry (HBD at position 6 rather than position 2) can engage the kinase hinge in a flipped binding mode, as suggested by SAR from IRAK4 inhibitor programs where amino group repositioning on the pyrimidine core caused >100-fold potency changes [1]. Inclusion in fragment libraries enables exploration of kinase selectivity space inaccessible to traditional 2-aminopyrimidine fragments .

Diversity-Oriented Synthesis via C-6 Amino Functionalization

The primary amino group at C-6 provides a chemically accessible handle for amide coupling, reductive amination, urea formation, or heterocycle annulation, enabling rapid library enumeration without perturbing the C-2 pyrrolidine–pyrimidinone core. This orthogonal reactivity—where the C-6 NH₂ is the most nucleophilic site—allows selective mono-functionalization while preserving the C-2 pyrrolidine exit vector geometry, which differs by ~30° from piperidine analogs [1]. This regioselective functionalization is not achievable with des-amino analogs (e.g., CAS 33852-03-8), which lack this reactive anchor point entirely .

High-Purity Starting Material for Biophysical Assay Campaigns

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography campaigns, the target compound's verified purity of >98–99% (MolCore, SynHet) and multi-vendor availability (Fluorochem, ChemBridge) ensure procurement flexibility and batch traceability [1]. This is particularly relevant for fragment-to-lead programs where consistent fragment purity across multiple resupply cycles is essential for reproducible SAR. The 3–4% purity advantage over the des-amino analog (CAS 33852-03-8, 95% purity) reduces the likelihood of impurity-derived false positives in sensitive biophysical readouts .

Computational Library Design with Defined Exit Vector Geometry

The constrained five-membered pyrrolidine ring provides a well-defined exit vector for computational fragment growing algorithms. The narrower conformational envelope of pyrrolidine (pseudorotation phase angle P ≈ 0–40°) compared to six-membered piperidine analogs allows more reliable prediction of docked poses and reduces the entropic penalty upon target binding [1]. This makes the target compound a preferred starting point for computational enumeration workflows (e.g., in MOE, Schrodinger, or Cresset platforms) where the precision of the virtual growing vector directly impacts the quality of enumerated compound libraries .

Application
Selection Property
Validation Focus
Fragment-Based Screening for Non-Canonical Kinase Hinge Binders
C-6 amino / C-2 pyrrolidine topology with flipped hydrogen-bond geometry
Assess kinase hinge-binding mode and selectivity profile
Diversity-Oriented Synthesis via C-6 Amino Functionalization
Orthogonal reactivity of C-6 primary amino group
Confirm regioselective derivatization and core geometry preservation
High-Purity Starting Material for Biophysical Assay Campaigns
Multi-vendor availability with certified high purity
Verify purity and batch consistency for sensitive assay reproducibility
Computational Library Design with Defined Exit Vector Geometry
Constrained pyrrolidine ring exit vector geometry
Validate exit vector accuracy through docking or crystallographic studies
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